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Compound of Interest

Compound Name: 2-Chloro-6-fluorophenylacetonitrile

Cat. No.: B1360232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-6-fluorophenylacetonitrile, a key intermediate in pharmaceutical and agrochemical

synthesis. This document outlines the expected data from various analytical techniques,

detailed experimental protocols for data acquisition, and a logical workflow for the

spectroscopic analysis of this compound.

Molecular and Physical Properties
Property Value Source

Molecular Formula C₈H₅ClFN --INVALID-LINK--

Molecular Weight 169.58 g/mol --INVALID-LINK--

CAS Number 75279-55-9 --INVALID-LINK--

Appearance White crystalline solid --INVALID-LINK--

Melting Point 41-43 °C
--INVALID-LINK--, --INVALID-

LINK--

Boiling Point
247.9 °C at 760 mmHg, 85 °C

at 2 mmHg
--INVALID-LINK--

Solubility
Soluble in Methanol, Insoluble

in water

--INVALID-LINK--, --INVALID-

LINK--
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Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Chloro-6-
fluorophenylacetonitrile.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Chloro-6-fluorophenylacetonitrile is expected to show signals

corresponding to the aromatic protons and the methylene protons.[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.1 - 7.5 m 3H
Aromatic protons

(C₆H₃)

~ 3.8 - 4.0 s 2H
Methylene protons (-

CH₂CN)

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values

may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the eight distinct carbon atoms in the molecule.
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Chemical Shift (δ) ppm Assignment

~ 160 (d, ¹JCF ≈ 250 Hz) C-F

~ 135 (d, ³JCF ≈ 5 Hz) C-Cl

~ 130 - 132 (d) Aromatic CH

~ 125 (d) Aromatic CH

~ 115 (d, ²JCF ≈ 20 Hz) Quaternary aromatic C

~ 117 -C≡N

~ 114 (d) Aromatic CH

~ 20 -CH₂CN

Note: Predicted chemical shifts and coupling constants are based on typical values and may

require experimental verification for precise assignment.

FT-IR Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.[1]

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 m Aromatic C-H stretch

2260 - 2240 s C≡N stretch

1600 - 1450 m-s Aromatic C=C stretch

1280 - 1200 s C-F stretch

800 - 600 m-s C-Cl stretch

s = strong, m = medium

Mass Spectrometry (GC-MS)
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The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Relative Intensity (%) Assignment

169 ~ 60 [M]⁺ (³⁵Cl isotope)

171 ~ 20 [M+2]⁺ (³⁷Cl isotope)

134 ~ 100 [M - Cl]⁺

121 ~ 30 [M - CH₂CN]⁺

107 ~ 25 [C₆H₃F]⁺

Note: The fragmentation pattern is predicted based on the structure and typical fragmentation

of halogenated aromatic compounds. The values from PubChem are qualitative.[2]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

higher) equipped with a multinuclear probe.

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-6-
fluorophenylacetonitrile in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane

(TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (zg30 or similar).

Spectral Width: 10-15 ppm.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

Spectral Width: 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Reference the spectra to the internal standard

(TMS at 0 ppm).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory

(e.g., a diamond or zinc selenide crystal).

Sample Preparation: Place a small amount of the solid 2-Chloro-6-fluorophenylacetonitrile
sample directly onto the ATR crystal. Ensure good contact between the sample and the

crystal by applying pressure with the built-in clamp.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Collect a background spectrum of the clean, empty ATR crystal before

running the sample.

Data Processing: The software automatically performs a background subtraction to generate

the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Sample Preparation: Prepare a dilute solution of 2-Chloro-6-fluorophenylacetonitrile (e.g.,

1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Injector Temperature: 250 °C.

Injection Mode: Splitless or split (e.g., 50:1 split ratio).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50-70 °C, hold for 1-2 minutes.

Ramp: 10-20 °C/min to 280-300 °C.

Final hold: 5-10 minutes.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

Data Analysis: Identify the chromatographic peak corresponding to 2-Chloro-6-
fluorophenylacetonitrile. Analyze the mass spectrum of this peak to determine the

molecular ion and the fragmentation pattern.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2-Chloro-6-fluorophenylacetonitrile.
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Sample Preparation

Data Acquisition

Data Processing

Data Interpretation

Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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